molecular formula C13H16N2O3 B13119920 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide

1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13119920
M. Wt: 248.28 g/mol
InChI Key: UEJVNHBVFKDJPT-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide is an organic compound with a unique structure that combines an ethoxyphenyl group with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 2-ethoxybenzoyl chloride with pyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide
  • 1-(2-Propoxyphenyl)-5-oxopyrrolidine-2-carboxamide
  • 1-(2-Butoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Uniqueness: 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H16N2O3/c1-2-18-11-6-4-3-5-9(11)15-10(13(14)17)7-8-12(15)16/h3-6,10H,2,7-8H2,1H3,(H2,14,17)

InChI Key

UEJVNHBVFKDJPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(CCC2=O)C(=O)N

Origin of Product

United States

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